molecular formula C106H170F3N35O21S B6295850 Penetratin Trifluoroacetate CAS No. 214556-79-3

Penetratin Trifluoroacetate

Cat. No. B6295850
CAS RN: 214556-79-3
M. Wt: 2359.8 g/mol
InChI Key: IQVKBEIYOZPJKV-YGLVCIEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penetratin is a cell-penetrating peptide . It is composed of 16 amino acids corresponding to amino acids 43-58 of the Drosophila Antennapedia homeodomain (AntpHD) . It has been used in the surface functionalization of liposomes for drug delivery across the blood-brain barrier .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . The reaction mechanism of methyl trifluoroacetate (CH3TFA) with lithium polysulfides (Li2S6) in gas and solvent phase has been studied .


Molecular Structure Analysis

Penetratin’s structural preferences are determined using a Markov state model . It is observed that the peptide retains a helical form in the membrane associated state, just as in water, with the exception of both termini which lose helicity, facilitating the interaction of terminal residues with the phosphate groups on the membrane’s outer layer .


Chemical Reactions Analysis

The reaction mechanism of methyl trifluoroacetate (CH3TFA) with lithium polysulfides (Li2S6) in gas and solvent phase has been studied . This method requires minimal sample preparation, and the analytes, fluoride, acetate, and TFA, are easily separated without significant peptide interference .


Physical And Chemical Properties Analysis

Penetratin Trifluoroacetate has a molecular formula of C104H168N34O20S • XCF3COOH and a formula weight of 2246.8 . It is a solid and soluble in water . Trifluoroacetic acid (TFA) is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Scientific Research Applications

Cell-Penetrating Peptide-mediated siRNA Delivery

Penetratin Trifluoroacetate, as part of cell-penetrating peptides, has been investigated for its potential to facilitate the delivery of short interfering RNA (siRNA) into lung tissues. Despite the initial promise shown by CPPs for protein and peptide delivery in animal models, studies have revealed challenges in enhancing siRNA-mediated knockdown efficiency in vivo. This highlights the complexity of utilizing CPPs for siRNA delivery, underscoring the need for further research to address non-specific actions and immunological responses that may limit their application (Moschos, Williams, & Lindsay, 2007).

Modulating TGF-β Signaling in Fibrotic Diseases

Another significant application involves the use of this compound to modulate transforming growth factor-β (TGF-β) signaling, which plays a crucial role in the pathogenesis of systemic sclerosis and idiopathic pulmonary fibrosis. Studies have shown that enhancing caveolin-1 expression through the delivery of caveolin-1 fragments coupled with Penetratin can reduce fibrosis by inhibiting TGF-β signaling. This approach represents a novel treatment strategy for fibrotic diseases, highlighting Penetratin's potential as a carrier for therapeutic peptides (del Galdo, Lisanti, & Jimenez, 2008).

Mechanism of Action

Penetratin belongs to the important class of small and positively charged peptides, capable of entering cells . The optimal orientation for insertion is found to be with the peptide’s axis forming a small angle with the interface, and with R1 stretching toward the bilayer .

Safety and Hazards

Penetratin Trifluoroacetate is for research use and not for human or veterinary diagnostic or therapeutic use . It does not cause skin irritation and does not require special measures for handling .

Future Directions

The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required . The protein targets of penetratin identified in a study not only provided the insight to understand the antifungal activity of penetratin but also demonstrated their unique target pattern, which might be beneficial for designing a novel antifungal therapeutics agent against intracellular fungal pathogen .

Biochemical Analysis

Biochemical Properties

Penetratin Trifluoroacetate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific cargo attached to this compound. For instance, when conjugated to a protein, it can facilitate the protein’s entry into the cell, bypassing the cell membrane’s natural selectivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by facilitating the delivery of bioactive molecules into the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can deliver a protein that alters a specific signaling pathway, leading to changes in gene expression and ultimately affecting the cell’s function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to cross the cell membrane. It is believed to interact with the phospholipid bilayer of the cell membrane, allowing it to pass through and enter the cell . Once inside the cell, the this compound and its cargo can interact with various biomolecules, potentially leading to changes in gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues by crossing the cell membrane. It can interact with various transporters or binding proteins, depending on the nature of the cargo . Detailed studies on the transport and distribution of this compound are currently limited.

Subcellular Localization

The subcellular localization of this compound and its cargo can vary depending on the nature of the cargo. It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications present on the cargo . Detailed studies on the subcellular localization of this compound are currently limited.

properties

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H169N35O19S.C2HF3O2/c1-6-58(3)84(139-95(152)75(40-42-82(111)141)126-87(144)65(109)30-23-48-120-102(114)115)100(157)133-71(36-18-22-47-108)94(151)138-85(59(4)7-2)101(158)137-79(54-62-57-124-67-32-14-12-29-64(62)67)98(155)134-77(52-60-26-9-8-10-27-60)96(153)131-74(39-41-81(110)140)92(149)136-80(55-83(112)142)99(156)130-73(38-25-50-122-104(118)119)89(146)128-72(37-24-49-121-103(116)117)90(147)132-76(43-51-159-5)93(150)127-70(35-17-21-46-107)91(148)135-78(53-61-56-123-66-31-13-11-28-63(61)66)97(154)129-69(34-16-20-45-106)88(145)125-68(86(113)143)33-15-19-44-105;3-2(4,5)1(6)7/h8-14,26-29,31-32,56-59,65,68-80,84-85,123-124H,6-7,15-25,30,33-55,105-109H2,1-5H3,(H2,110,140)(H2,111,141)(H2,112,142)(H2,113,143)(H,125,145)(H,126,144)(H,127,150)(H,128,146)(H,129,154)(H,130,156)(H,131,153)(H,132,147)(H,133,157)(H,134,155)(H,135,148)(H,136,149)(H,137,158)(H,138,151)(H,139,152)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122);(H,6,7)/t58-,59-,65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,84-,85-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVKBEIYOZPJKV-YGLVCIEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H170F3N35O21S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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